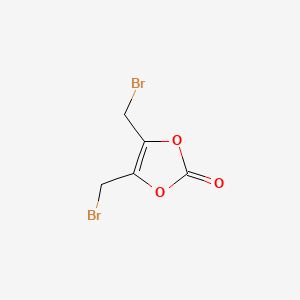

4,5-Bis(bromomethyl)-1,3-dioxol-2-one

Descripción

Propiedades

Número CAS |

62458-19-9 |

|---|---|

Fórmula molecular |

C5H4Br2O3 |

Peso molecular |

271.89 g/mol |

Nombre IUPAC |

4,5-bis(bromomethyl)-1,3-dioxol-2-one |

InChI |

InChI=1S/C5H4Br2O3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2 |

Clave InChI |

GZMPBWRVQSXAJR-UHFFFAOYSA-N |

SMILES canónico |

C(C1=C(OC(=O)O1)CBr)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of 4,5-bis(bromomethyl)-1,3-dioxol-2-one are influenced by substituent variations. Below is a comparative analysis with structurally related compounds:

Reactivity and Spectroscopic Differences

- Electrophilic Reactivity : Bromine in this compound enhances its alkylation efficiency compared to its chlorinated counterpart (Cl has lower leaving-group ability) .

- Vibrational Spectroscopy : Quantum chemical simulations reveal distinct infrared (IR) spectral peaks for brominated vs. chlorinated derivatives. For example, C-Br stretching vibrations appear at 500–600 cm⁻¹ , while C-Cl stretches occur at 600–700 cm⁻¹ .

- Thermal Stability : Brominated derivatives exhibit lower thermal stability than DMDO due to weaker C-Br bonds, necessitating storage at -20°C to prevent decomposition .

Research Findings and Key Studies

- Spectroscopic Analysis: Comparative quantum chemical studies (DFT) highlight that brominated derivatives exhibit greater charge delocalization and polarizability than chlorinated or non-halogenated analogues, impacting their reactivity in cross-coupling reactions .

- Synthetic Utility : this compound is preferred over DMDO in polymer chemistry for creating crosslinked networks with enhanced mechanical properties .

- Toxicity Profile : Brominated compounds show higher cytotoxicity in vitro compared to DMDO, necessitating stringent impurity controls in pharmaceuticals .

Métodos De Preparación

Extended Reaction Time and Excess Brominating Agent

Prolonged reflux (6–16 hours) with 3.5 equivalents of NBS increases bis-product yield to 20–30%. For example, refluxing DMDO (11.4 g) with NBS (19.6 g) and AIBN (0.5 g) in CCl₄ for 6 hours yielded 54% monobrominated and 22% bis-brominated products.

Solvent Effects

Non-polar solvents like carbon tetrachloride or benzene stabilize bromine radicals, favoring bis-substitution. Polar solvents (e.g., DMF) reduce radical lifetime, suppressing over-bromination.

Photochemical Activation

Ultraviolet (UV) irradiation at 254 nm during bromination enhances radical generation, achieving 15–25% bis-product yields without thermal decomposition.

Mechanistic Insights and Byproduct Formation

The reaction proceeds via a radical chain mechanism:

-

Initiation : AIBN decomposes to generate radicals, abstracting bromine from NBS to form Br· radicals.

-

Propagation : Br· abstracts a hydrogen from DMDO’s methyl group, forming a carbon radical that reacts with NBS to yield the monobrominated product.

-

Over-bromination : Further bromination of the monobrominated intermediate produces this compound.

Key Challenges :

-

Regioselectivity : The 4-methyl group is more reactive than the 5-methyl group due to steric and electronic effects, leading to preferential mono-bromination.

-

Purification : Bis-brominated products require chromatography or fractional distillation for isolation due to similar physical properties to starting materials.

Alternative Synthetic Routes

Direct Bromination with Elemental Bromine

While less common, bromine (Br₂) in CCl₄ with radical initiators can yield bis-brominated products. However, this method risks dibromine side reactions and lower selectivity.

Rearrangement of Halogenated Intermediates

4-Chloromethyl-5-methyl-1,3-dioxol-2-one undergoes bromine exchange using HBr or LiBr, but this route is inefficient for large-scale synthesis.

Comparative Analysis of Methods

| Method | Conditions | Yield (Bis-Product) | Advantages | Limitations |

|---|---|---|---|---|

| Radical bromination (NBS) | NBS (1.3–3.5 eq), AIBN, CCl₄, 80°C | 10–30% | High scalability, mild conditions | Low selectivity, requires purification |

| Photochemical activation | UV light, NBS (2.0 eq), CCl₄, 25°C | 15–25% | Avoids thermal degradation | Specialized equipment needed |

| Elemental bromine | Br₂ (2.0 eq), AIBN, CCl₄, reflux | 5–15% | Cost-effective | Poor selectivity, safety hazards |

Industrial-Scale Considerations

For commercial production, the radical bromination method with NBS is preferred due to reproducibility and safety. Key optimizations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.